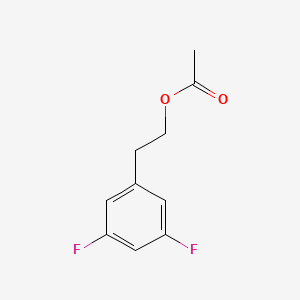
3,5-Difluorophenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluorophenethyl acetate: is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorophenethyl acetate typically involves the reaction of 3,5-difluorophenol with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluorophenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-difluorobenzoic acid.
Reduction: Reduction reactions can convert it to 3,5-difluorophenethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: 3,5-Difluorophenethyl alcohol.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Difluorophenethyl acetate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in drug development. Fluorinated compounds are known for their improved pharmacokinetic properties, and this compound could be used to develop new therapeutic agents with enhanced efficacy and reduced side effects.
Industry: In the materials science industry, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability.
Mécanisme D'action
The mechanism of action of 3,5-Difluorophenethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The acetate group can undergo hydrolysis, releasing the active phenethyl moiety, which can then interact with cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorophenethyl alcohol
- 3,5-Difluorobenzyl acetate
Comparison: 3,5-Difluorophenethyl acetate is unique due to the presence of both fluorine atoms and an acetate group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds. The presence of the acetate group also allows for easy modification through hydrolysis or substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDDXZLQZRHSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














